7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane
Overview
Description
The compound “7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane” is a complex organic molecule that contains a pyrimidine ring and a spirocyclic structure . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to exhibit various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, chlorine atom at alpha-position of N-heterocycles can be substituted by the amino group using convenient nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Scientific Research Applications
Anticancer Research
Pyrimidine derivatives, such as the one , are known to play a significant role in cancer treatment. They can act as antimetabolites , interfering with DNA synthesis and function, which is crucial in cancer cells’ rapid division . Specifically, they can be used to modulate myeloid leukemia, with drugs like imatinib, dasatinib, and nilotinib being pyrimidine-based and established treatments for leukemia .
Antimicrobial and Antifungal Applications
The chloropyrimidinyl moiety within this compound suggests potential for antimicrobial and antifungal activities. Pyrimidine-based compounds have been reported to exhibit broad-spectrum activity against various bacterial and fungal pathogens .
Cardiovascular Therapeutics
In cardiovascular research, pyrimidine derivatives are explored for their potential as antihypertensive agents . They may work by affecting calcium channels or acting on other molecular targets that regulate blood pressure .
Neuroprotection
There is interest in pyrimidine derivatives for neuroprotective applications, particularly in protecting retinal ganglion cells. This could have implications for diseases like glaucoma, where the death of these cells leads to vision loss .
Diabetes Management
Pyrimidine compounds have been investigated as DPP-IV inhibitors , which are a class of medications used to treat type 2 diabetes. They work by prolonging the action of incretin hormones, which help regulate blood glucose levels .
Antiviral Research
Given the structural complexity of “7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane”, it could be studied for anti-HIV properties. Pyrimidine derivatives have been known to exhibit activity against HIV, potentially offering a new avenue for antiretroviral drug development .
Dermatological Applications
Research into pyrimidine derivatives for treating hair disorders has been conducted, with some compounds showing activity in promoting hair growth or treating other hair-related conditions .
Antiparasitic and Antimalarial Effects
The compound’s potential for antiparasitic and antimalarial effects could be significant, given the ongoing need for new treatments in the face of drug resistance. Pyrimidine derivatives have shown promise in this area .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(6-chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-5-10(14-8-13-9)15-3-1-11(2-4-15)6-16-7-11/h5,8H,1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNMIGNSSDREAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12COC2)C3=CC(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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